molecular formula C16H19Cl2NO B1424654 4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride CAS No. 1220034-45-6

4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1424654
CAS No.: 1220034-45-6
M. Wt: 312.2 g/mol
InChI Key: KRSBVDAUIOTSIL-UHFFFAOYSA-N
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Description

4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride is a chemical compound known for its unique properties and diverse applications in scientific research. This compound is utilized in various fields such as drug development, organic synthesis, and medicinal chemistry studies.

Preparation Methods

The synthesis of 4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride typically involves the reaction of 4-chloronaphthalen-1-ol with 4-piperidinylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced naphthyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, forming new derivatives.

Scientific Research Applications

4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: It is employed in drug development for its potential therapeutic properties, particularly in the design of new pharmaceuticals.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride can be compared with other similar compounds such as:

    4-Chloro-1-naphthyl 4-piperidinylmethyl ether: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.

    4-Chloro-1-naphthyl 4-piperidinylmethyl ether acetate: Another derivative with different solubility and reactivity properties.

    4-Chloro-1-naphthyl 4-piperidinylmethyl ether sulfate: Exhibits distinct chemical behavior due to the presence of the sulfate group.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

4-[(4-chloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.ClH/c17-15-5-6-16(14-4-2-1-3-13(14)15)19-11-12-7-9-18-10-8-12;/h1-6,12,18H,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSBVDAUIOTSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C3=CC=CC=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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